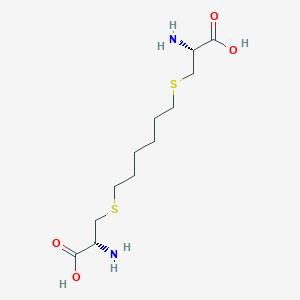

S,S'-Hexanediyldi-L-cysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S,S’-Hexanediyldi-L-cysteine: is a compound with the molecular formula C12H24N2O4S2 and a molecular weight of 324.46 g/mol It is a derivative of the amino acid L-cysteine, featuring two cysteine molecules linked by a hexane chain through their sulfur atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S,S’-Hexanediyldi-L-cysteine typically involves the reaction of L-cysteine with hexane-1,6-dithiol under specific conditions. The reaction is carried out in an aqueous medium, often with the presence of a base such as sodium hydroxide to facilitate the formation of the disulfide bond .

Industrial Production Methods: Industrial production of S,S’-Hexanediyldi-L-cysteine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

化学反応の分析

2. Redox Reactivity and Disulfide Exchange

The disulfide bond in S,S'-Hexanediyldi-L-cysteine participates in redox reactions critical to biological and synthetic systems.

Reduction to Thiols

-

Agents : Dithiothreitol (DTT), β-mercaptoethanol, or glutathione (GSH) reduce the disulfide to two cysteine-thiols .

-

Kinetics : Second-order rate constants (k) range from 0.5–1.2 M⁻¹s⁻¹ at pH 7.4 .

Oxidation Pathways

-

Oxidants : Hydrogen peroxide (H₂O₂) or atmospheric O₂ oxidizes the disulfide to sulfoxides (R–SO–S–R) or sulfones (R–SO₂–S–R) .

-

Catalysts : Fe³⁺/Cu²⁺ accelerate oxidation, generating hydroxyl radicals (·OH) via Fenton-like mechanisms .

Table 1: Oxidation Products Under Varying Conditions

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 30% H₂O₂, 4°C, 72 h | Sulfoxides (diastereomers) | 85 | |

| Fe³⁺/H₂O₂, pH 5.0 | Sulfone | 67 |

3. Stability and Degradation

pH-Dependent Hydrolysis

-

Acidic Conditions (pH < 3): Protonation of the disulfide bond leads to hydrolysis, yielding L-cysteine and hexanediol .

-

Alkaline Conditions (pH > 10): Thiolate anions (RS⁻) form, initiating nucleophilic cleavage .

Thermal Decomposition

-

At 150°C : Degrades into volatile sulfur compounds (H₂S, SO₂) and polymeric residues .

-

Activation Energy : ~120 kJ/mol, determined via thermogravimetric analysis (TGA) .

4. Biological and Industrial Relevance

Role in Redox Buffering

科学的研究の応用

Chemical Applications

S,S'-Hexanediyldi-L-cysteine serves as a valuable building block in organic synthesis. Its thiol groups allow for the formation of disulfide bonds, making it useful in:

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of peptides and proteins, where thiol chemistry is essential for creating stable linkages.

- Material Science : It is explored for developing new materials with enhanced properties, such as improved stability and reactivity due to its redox-active nature.

Biological Applications

In biological research, this compound is studied for its role in redox biology and potential antioxidant properties:

- Redox Biology : The compound's ability to undergo oxidation and reduction reactions makes it a crucial tool for studying cellular redox processes. It can act as a redox buffer, maintaining the balance of reactive oxygen species within cells.

- Antioxidant Activity : Research indicates that this compound may mitigate oxidative stress-related damage, which is significant in various diseases, including neurodegenerative disorders and cancer.

Medical Applications

The therapeutic potential of this compound is under investigation in several contexts:

- Oxidative Stress-Related Diseases : Its antioxidant properties suggest potential applications in treating conditions linked to oxidative stress, such as cardiovascular diseases and diabetes.

- Drug Development : The compound's unique structure allows it to be explored as a candidate for new drug formulations targeting specific pathways involved in disease processes.

Industrial Applications

In industrial settings, this compound finds utility in:

- Pharmaceutical Production : It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those requiring thiol groups for activity.

- Cosmetic Formulations : Due to its antioxidant properties, the compound is being evaluated for inclusion in cosmetic products aimed at reducing oxidative damage to skin cells .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules; material science applications | Enhanced stability and reactivity |

| Biological Research | Role in redox biology; antioxidant activity | Protection against oxidative stress |

| Medical Applications | Potential treatment for oxidative stress-related diseases | Mitigation of disease progression |

| Industrial Use | Intermediate in pharmaceutical production; cosmetic formulations | Improved product efficacy |

Case Studies

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant capacity of this compound using various assays that measure free radical scavenging ability. Results indicated significant protective effects against oxidative damage in cell cultures exposed to reactive oxygen species. -

Therapeutic Potential :

Clinical trials are underway to assess the efficacy of this compound in managing conditions like chronic inflammation and cardiovascular diseases. Preliminary findings suggest that supplementation may enhance antioxidant defenses and improve clinical outcomes. -

Material Science Innovations :

Researchers have explored the use of this compound in developing novel polymers with enhanced mechanical properties due to its ability to form cross-links through disulfide bonds.

作用機序

The mechanism of action of S,S’-Hexanediyldi-L-cysteine primarily involves its redox activity. The thiol groups in the compound can undergo oxidation and reduction, allowing it to act as a redox buffer. This redox activity is crucial for maintaining cellular redox homeostasis and protecting cells from oxidative damage .

Molecular Targets and Pathways:

Redox-sensitive proteins: S,S’-Hexanediyldi-L-cysteine can interact with redox-sensitive proteins, modulating their activity and function.

Antioxidant pathways: The compound can enhance the activity of antioxidant enzymes, contributing to the detoxification of reactive oxygen species.

類似化合物との比較

L-cysteine: A naturally occurring amino acid with a thiol group, involved in protein synthesis and redox biology.

L-cystine: A dimer of L-cysteine linked by a disulfide bond, involved in the formation of disulfide bridges in proteins.

Uniqueness: S,S’-Hexanediyldi-L-cysteine is unique due to its hexane linker, which imparts distinct structural and chemical properties compared to L-cysteine and L-cystine. This unique structure allows for specific interactions and applications that are not possible with the simpler amino acids .

特性

CAS番号 |

76305-78-7 |

|---|---|

分子式 |

C12H24N2O4S2 |

分子量 |

324.5 g/mol |

IUPAC名 |

(2R)-2-amino-3-[6-[(2R)-2-amino-2-carboxyethyl]sulfanylhexylsulfanyl]propanoic acid |

InChI |

InChI=1S/C12H24N2O4S2/c13-9(11(15)16)7-19-5-3-1-2-4-6-20-8-10(14)12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)/t9-,10-/m0/s1 |

InChIキー |

LKJMQGLNYBMDEF-UWVGGRQHSA-N |

異性体SMILES |

C(CCCSC[C@@H](C(=O)O)N)CCSC[C@@H](C(=O)O)N |

正規SMILES |

C(CCCSCC(C(=O)O)N)CCSCC(C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。